Fumonisin FP1
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Description
Fumonisin FP1, also known as fumonisin FP(1), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm.
Scientific Research Applications
Fumonisin Biosynthesis and Metabolic Pathways
Fumonisins, including variants like Fumonisin FP1, are a group of mycotoxins produced by Fusarium species. They are known for their impact on agriculture and health. A study by Ding, Bojja, and Du (2004) investigated the enzyme Fum3p, crucial for the C-5 hydroxylation of fumonisins, which is a key step in their biosynthesis (Ding, Bojja, & Du, 2004).
Fumonisin and Animal Health
Research by Silva et al. (2019) explored the impact of fumonisin on gene expression in Nile tilapia, highlighting the mycotoxin's influence on animal health and performance (Silva et al., 2019).
Fumonisin and Human Health
Marasas et al. (2004) discussed the potential risk factors of fumonisins for human neural tube defects, emphasizing their significant health implications (Marasas et al., 2004).
Fumonisin Induced Cellular Changes
Galvano et al. (2002) investigated the DNA damage in astrocytes exposed to Fumonisin B1, contributing to the understanding of cellular responses to fumonisin exposure (Galvano et al., 2002).
Resistance to Fumonisin Accumulation
Research by Clements et al. (2004) identified potential sources of resistance to fumonisin accumulation in corn, a critical aspect for agricultural practices (Clements et al., 2004).
Fumonisin Toxicity in Different Species
Yuan et al. (2019) explored the oxidative stress and barrier function disruption in pig iliac endothelium cells by Fumonisin B1, providing insights into species-specific responses to fumonisins (Yuan et al., 2019).
Plant Responses to Fumonisin
Stone et al. (2000) used Fumonisin B1 to simulate pathogen infection in Arabidopsis, offering a model for studying plant defense mechanisms (Stone et al., 2000).
Properties
CAS No. |
182063-58-7 |
---|---|
Molecular Formula |
C39H62NO16+ |
Molecular Weight |
800.9 g/mol |
IUPAC Name |
2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C39H61NO16/c1-5-6-10-24(3)37(56-36(50)20-27(39(53)54)18-34(47)48)32(55-35(49)19-26(38(51)52)17-33(45)46)16-23(2)15-28(41)11-7-8-12-29(42)21-31(44)25(4)40-14-9-13-30(43)22-40/h9,13-14,22-29,31-32,37,41-42,44H,5-8,10-12,15-21H2,1-4H3,(H4-,43,45,46,47,48,51,52,53,54)/p+1 |
InChI Key |
PUBXIIADYBXHSN-UHFFFAOYSA-O |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Synonyms |
fumonisin FP(1) fumonisin FP1 |
Origin of Product |
United States |
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